1-Ethyl-3-methylimidazolium thiocyanate

Overview

Description

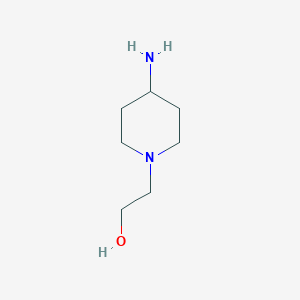

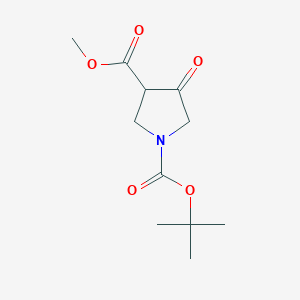

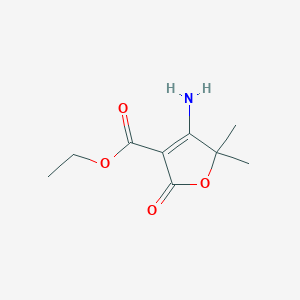

1-Ethyl-3-methylimidazolium thiocyanate is a useful research compound. Its molecular formula is C7H11N3S and its molecular weight is 169.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization of Epoxy Resins

1-Ethyl-3-methylimidazolium thiocyanate has been explored for its role in the polymerization of epoxy resins. Binks et al. (2018) investigated the mechanism of reaction between this ionic liquid and diglycidyl ether of bisphenol A (DGEBA), using thermal and spectroscopic methods. They proposed three reaction pathways for the initiation of epoxy resin: the carbene route, the imidazole route, and the counter-ion route (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).

Detection of Aluminum in Food Samples

Chen et al. (2015) synthesized ionic liquid-coated gold nanoparticles using this compound for the colorimetric assay of aluminum. Their method demonstrated good sensitivity and selectivity in determining the concentration of aluminum in vermicelli samples (Chen, Jia, Feng, Zheng, Wang, & Jiang, 2015).

Thermodynamic Studies

Zaitsau et al. (2010) focused on the thermodynamic properties of this compound. They used rotating-bomb combustion calorimetry and first-principles calculations to determine its standard molar enthalpy of formation, providing insights into the thermodynamic properties of sulfur-containing ionic liquids (Zaitsau, Emel’yanenko, Verevkin, & Heintz, 2010).

Electrochemical Applications

This compound has been investigated for its potential use in supercapacitors. Vadiyar et al. (2015) synthesized thiocyanate-functionalized ionic liquids and tested them as electrolytes in a ZnFe2O4 nanoflake-based supercapacitor electrode, showing promising electrochemical performance (Vadiyar, Patil, Bhise, Ghule, Han, & Kolekar, 2015).

Corrosion Inhibition

This compound has also been studied for its role in corrosion inhibition. Sun, Li, and Sun (2006) examined its performance as an electrolyte in an electrochemical double-layer capacitor, indicating its potential as a corrosion inhibitor (Sun, Li, & Sun, 2006).

Safety and Hazards

Future Directions

Ionic liquids like 1-Ethyl-3-methylimidazolium thiocyanate have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties . These properties make them promising for applications in electrochemistry, where they have been used as electrolytes in double-layer capacitors, solar cells, lithium batteries, and fuel cells .

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium thiocyanate is an ionic liquid, composed entirely of anions and cations . The primary targets of this compound are the molecules with which it forms intermolecular interactions .

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds between the 1-ethyl-3-methylimidazolium cation and other molecules . The addition of certain molecules, such as propylene carbonate (PC), can weaken the interaction between the 1-ethyl-3-methylimidazolium cation and the thiocyanate anion .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. For example, when mixed with propylene carbonate, the compound can significantly reduce viscosity and increase electrical conductivity , which could have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s densities, dynamic viscosities, and electrical conductivities . Moreover, the compound should be kept away from heat and humidity, and is incompatible with strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium thiocyanate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and ionic interactions . For instance, the cationic part of this compound can form hydrogen bonds with the amino acid residues of enzymes, potentially affecting their activity and stability . Additionally, the thiocyanate anion can interact with metal ions in metalloproteins, influencing their catalytic properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to changes in the expression of genes involved in stress response and metabolic pathways . Furthermore, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The cationic part of the compound can bind to negatively charged regions of proteins and nucleic acids, potentially inhibiting or activating their functions . Additionally, the thiocyanate anion can act as a ligand for metal ions, modulating the activity of metalloenzymes . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can cause cellular damage and disrupt normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in energy metabolism, leading to changes in the levels of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic balance .

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASPYXGQVWPGAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047884 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331717-63-6 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

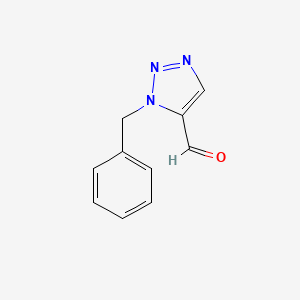

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)